molecular formula C17H15NO B7813492 3-(6-Methoxy-naphthalen-2-yl)-phenylamine

3-(6-Methoxy-naphthalen-2-yl)-phenylamine

Cat. No.: B7813492
M. Wt: 249.31 g/mol
InChI Key: GFHSOUYENFJHAU-UHFFFAOYSA-N
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Description

3-(6-Methoxy-naphthalen-2-yl)-phenylamine is a naphthalene-derived aromatic amine featuring a methoxy substituent at the 6-position of the naphthalene ring and a phenylamine group at the 3-position. For example, amide derivatives such as (±)-N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide () and N-(2,2-diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide () share the 6-methoxynaphthalen-2-yl moiety. These compounds are synthesized via Schotten-Baumann reactions or carbodiimide-mediated couplings, suggesting that this compound could be synthesized through analogous amine-acylation or direct functionalization strategies .

Properties

IUPAC Name

3-(6-methoxynaphthalen-2-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c1-19-17-8-7-14-9-13(5-6-15(14)11-17)12-3-2-4-16(18)10-12/h2-11H,18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHSOUYENFJHAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(6-Methoxy-naphthalen-2-yl)-phenylamine is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the current understanding of its biological activity, supported by various studies, data tables, and case studies.

Chemical Structure and Properties

The compound features a naphthalene moiety substituted with a methoxy group and an amino group attached to a phenyl ring. This structural configuration is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antiproliferative Effects

Studies have demonstrated that compounds structurally related to this compound exhibit notable antiproliferative properties against various cancer cell lines. For instance, a related class of naphthoquinones showed significant cytotoxicity against MCF-7 (breast cancer), DU-145 (prostate cancer), and T24 (bladder cancer) cell lines, with IC50 values ranging from 0.82 to 21.66 μM .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AMCF-71.5
Compound BDU-14512.4
Compound CT248.9

2. Enzyme Inhibition

Research indicates that compounds similar to this compound may inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. For example, derivatives with methoxy substitutions showed enhanced MAO-B inhibitory activity compared to their unsubstituted counterparts, with IC50 values significantly lower than standard inhibitors .

Table 2: MAO Inhibitory Activity of Related Compounds

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)
Compound D15.02.28
Compound E12.05.07

Mechanistic Insights

The mechanism behind the antiproliferative effects of compounds related to this compound likely involves the induction of apoptosis and disruption of cellular redox homeostasis. Studies have shown that these compounds can modulate key signaling pathways associated with cancer cell survival and proliferation, including apoptosis and inflammation pathways .

Case Studies

In a notable study, researchers synthesized a series of derivatives based on the naphthalene structure and evaluated their biological activities in vitro. The results indicated that modifications on the naphthalene ring significantly impacted both cytotoxicity and enzyme inhibition profiles . For instance, one derivative exhibited an IC50 value of 1.5 μM against MCF-7 cells, showcasing its potential as a lead compound for further development.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to 3-(6-Methoxy-naphthalen-2-yl)-phenylamine. For instance, compounds based on naphthoquinones have shown significant antiproliferative activity against various cancer cell lines, including DU-145 (prostate cancer), MCF-7 (breast cancer), and T24 (bladder cancer) cells. The IC50 values for these compounds indicate potent cytotoxic effects, with some derivatives exhibiting IC50 values as low as 1.5 μM in MCF-7 cells .

Tyrosinase Inhibition

Tyrosinase is an enzyme critical in melanin biosynthesis, and its inhibition can lead to applications in skin whitening agents and treatments for hyperpigmentation. Derivatives of this compound have been evaluated for their tyrosinase inhibitory activity. The most potent derivatives demonstrated significant inhibition percentages at concentrations around 40 µM, suggesting that structural modifications can enhance their inhibitory effects .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions, including the formation of naphthalene derivatives followed by amination processes. Key steps often include the use of coupling reactions to attach the methoxy group and the phenylamine moiety.

Structure-Activity Relationships

The effectiveness of this compound as a pharmacological agent can be significantly influenced by its structural configuration. Variations in substituents on the naphthalene or phenyl rings can lead to different biological activities. For example, halogen substitutions have been shown to enhance tyrosinase inhibitory activity, while electron-donating groups may stabilize interactions with target enzymes .

Study on Antiproliferative Activity

A study conducted on a series of naphthoquinone derivatives indicated that specific structural modifications could enhance their cytotoxic effects against cancer cell lines. The researchers utilized molecular docking studies alongside in vitro assays to correlate structural features with biological activity. The findings suggested that compounds with specific electron-withdrawing groups exhibited greater potency due to improved binding interactions with cellular targets .

Tyrosinase Inhibition Evaluation

In another study focused on tyrosinase inhibition, various derivatives were synthesized and tested for their inhibitory effects. The results indicated that compounds containing methoxy and halogen substituents showed enhanced inhibitory activity compared to unsubstituted analogs. This highlights the importance of functional group positioning in maximizing therapeutic efficacy .

Chemical Reactions Analysis

Oxidation Reactions

The methoxy group undergoes oxidation to form hydroxyl derivatives. While specific conditions for this compound aren't detailed in primary literature, analogous systems show oxidation using agents like ceric ammonium nitrate (CAN) or hydrogen peroxide in acidic media. For example:
3-(6-Methoxy-naphthalen-2-yl)-phenylamineH2O2/H+3-(6-Hydroxy-naphthalen-2-yl)-phenylamine\text{this compound} \xrightarrow[\text{H}_2\text{O}_2/\text{H}^+]{} \text{3-(6-Hydroxy-naphthalen-2-yl)-phenylamine}

Alkylation and Acylation

The aniline nitrogen participates in alkylation and acylation reactions:

  • Alkylation : Treatment with iodomethane (CH3I\text{CH}_3\text{I}) in DMF using K2CO3\text{K}_2\text{CO}_3 as a base yields N-methyl derivatives (95% yield) .

  • Acylation : Reaction with acyl chlorides or anhydrides in the presence of N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) produces amides. For instance, coupling with methyl 4-aminomethylbenzoate under these conditions achieves 90–95% yields .

Coupling Reactions

The amine group facilitates coupling with electrophilic partners:

Amide Bond Formation

Reaction with carboxylic acids (e.g., coumarin derivatives) using DCC/DMAP in dichloromethane (DCM) or N,N-dimethylformamide (DMF) forms stable amides. A representative example from patent literature :
This compound+Coumarin-3-carboxylic acidDCC/DMAPDCMAmide product\text{this compound} + \text{Coumarin-3-carboxylic acid} \xrightarrow[\text{DCC/DMAP}]{\text{DCM}} \text{Amide product}
Yield : 86–95% .

Reduction Reactions

While direct reduction of the methoxy group isn’t documented, nitro precursors (if present) can be reduced to amines using hydrogenation or catalytic transfer hydrogenation.

Mechanistic Insights

  • Acylation : Proceeds via activation of the carboxylic acid by DCC, followed by nucleophilic attack by the aniline’s amine group .

  • Sulfonation : Involves electrophilic substitution at the amine nitrogen, with pyridine acting as a base to scavenge HCl.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

Amide Derivatives
  • (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide : This compound replaces the phenylamine group with a propanamide chain linked to a 3-chlorophenethylamine. The presence of the amide bond enhances hydrophilicity compared to the parent phenylamine, which may influence solubility and bioavailability .
Substituted Phenylamines
  • (3,4-Dimethyl)phenylamine: Used in angucyclinone derivatives (), this analogue demonstrates that methyl substituents on the phenyl ring enhance electron density, improving interactions with biological targets like Nrf2. Compound 4 (with 3,4-dimethyl substitution) exhibited the strongest Nrf2 transcription activation, highlighting the importance of substitution patterns .
Azomethines and Polymeric Analogues
  • Triphenylamine-based azomethines : These compounds exhibit tunable optoelectronic properties due to extended conjugation, differing significantly from 3-(6-Methoxy-naphthalen-2-yl)-phenylamine in applications (e.g., solar cells) .
  • Polymerized phenylamines : Stability and hydrophilicity depend on the absence of carboxyl groups. The target compound, lacking carboxyl moieties, may exhibit higher coating stability in surface applications compared to carboxyl-containing analogues like polytyrosine .
Physicochemical Data
Property This compound (Predicted) C-(6-Chloro-naphthalen-2-yl)-methylamine (3,4-Dimethyl)phenylamine
Molecular Weight ~265 g/mol 191.66 g/mol ~121 g/mol
logP (Lipophilicity) ~3.5 (moderate) 2.8 ~2.1
Solubility Low in water; soluble in DCM, DMSO 10 mM in DMSO High in organic solvents

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